Acide 7-fluoro-2-oxo-2H-chromène-3-carboxylique

Vue d'ensemble

Description

“7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid” is a chemical compound . It belongs to the class of organic compounds known as coumarins . These are compounds that contain a 1-benzopyran moiety with a ketone group at the C2 carbon atom (2-oxo-1-benzopyran) and a carboxylic acid group at the C3 carbon atom .

Synthesis Analysis

The synthesis of coumarin systems, including “7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid”, has been a subject of interest for many organic and pharmaceutical chemists . Various methods have been developed, carried out in both classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .

Molecular Structure Analysis

The molecular structure of “7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid” is characterized by a 1-benzopyran moiety with a ketone group at the C2 carbon atom (2-oxo-1-benzopyran) and a carboxylic acid group at the C3 carbon atom .

Applications De Recherche Scientifique

Capteurs chimiques fluorescents

Acide 7-fluoro-2-oxo-2H-chromène-3-carboxylique: a été utilisé dans la synthèse de capteurs chimiques fluorescents, en particulier pour la détection d'ions métalliques comme le cuivre (Cu²⁺) dans les échantillons d'eau . Ces capteurs chimiques fonctionnent sur le principe du transfert de charge intramoléculaire (ICT) et peuvent éteindre sélectivement la fluorescence en présence d'ions spécifiques, ce qui les rend précieux pour la surveillance environnementale et l'étude des processus biologiques liés aux métaux.

Inhibiteurs en recherche contre le cancer

Ce composé sert de précurseur dans le développement d'inhibiteurs des transporteurs de monocarboxylates MCT1 & MCT4 . Ces transporteurs sont impliqués dans la croissance cancéreuse dépendante de l'absorption du lactate, et leur inhibition peut être cruciale pour contrôler la progression tumorale et développer des stratégies thérapeutiques.

Synthèse organique

En chimie organique, l'This compound est un intermédiaire clé pour la synthèse de divers dérivés de la coumarine . Ces dérivés sont importants pour créer de nouveaux composés avec des activités pharmacologiques potentielles, notamment des propriétés anticoagulantes, anti-inflammatoires et d'inhibition enzymatique.

Applications industrielles

Les dérivés du composé sont étudiés pour leur utilisation potentielle dans des applications industrielles, telles que le développement de fluoroionophores organiques et de points quantiques ou de nanofils fonctionnalisés . Ces matériaux sont importants pour créer des capteurs et des dispositifs avancés avec des caractéristiques de performance améliorées.

Applications environnementales

Les applications environnementales de ce composé comprennent son rôle dans le développement de capteurs pour surveiller les niveaux de polluants tels que les métaux lourds dans les sources d'eau . Ceci est crucial pour assurer la qualité de l'eau et prévenir l'accumulation de substances nocives dans les écosystèmes.

Chimie analytique

En chimie analytique, l'This compound est utilisé pour synthétiser des composés qui peuvent agir comme réactifs analytiques . Ces réactifs sont essentiels pour divers dosages et tests diagnostiques, contribuant à l'avancement des techniques d'analyse chimique.

Orientations Futures

The future directions in the research of “7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid” and similar compounds could involve the design of new optical materials such as organic fluoroionophores . Additionally, the development of more efficient synthesis methods, particularly under green conditions, could be a focus of future research .

Mécanisme D'action

Target of Action

The primary targets of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid are the monocarboxylate transporters MCT1 & MCT4 (SLC16A1 & SLC16A3) . These transporters play a crucial role in lactate uptake-dependent cancer growth .

Mode of Action

7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid acts as an inhibitor of MCT1 & MCT4 . It affects lactate uptake-dependent cancer growth in cultures and in vivo .

Biochemical Pathways

The compound’s action on MCT1 & MCT4 affects the lactate uptake-dependent cancer growth pathway . This pathway is crucial for the survival and proliferation of certain cancer cells . By inhibiting this pathway, 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid can potentially impede the growth of these cancer cells .

Pharmacokinetics

Its impact on bioavailability is evident from its effect on lactate uptake-dependent cancer growth in cultures and in vivo .

Result of Action

The molecular and cellular effects of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid’s action include the inhibition of lactate uptake, which can impede the growth of certain cancer cells .

Action Environment

It’s worth noting that the compound’s efficacy in inhibiting lactate uptake-dependent cancer growth has been demonstrated both in cultures and in vivo .

Analyse Biochimique

Biochemical Properties

7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as DNA gyrase and cyclooxygenase . These interactions are crucial as they can modulate the biochemical pathways in which these enzymes are involved, potentially leading to therapeutic effects.

Cellular Effects

The effects of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.

Molecular Mechanism

At the molecular level, 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cyclooxygenase by binding to its active site, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and ensuring the compound’s safety in clinical applications.

Metabolic Pathways

7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . Additionally, this compound can affect the levels of key metabolites, influencing cellular energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported into cells via organic anion transporters and bind to intracellular proteins, affecting its bioavailability and activity .

Subcellular Localization

The subcellular localization of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

7-fluoro-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXKJLLEPSNOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

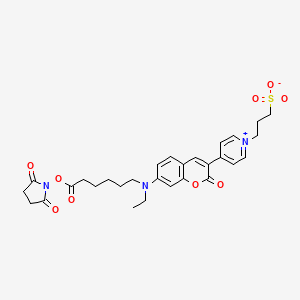

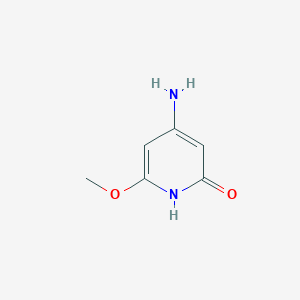

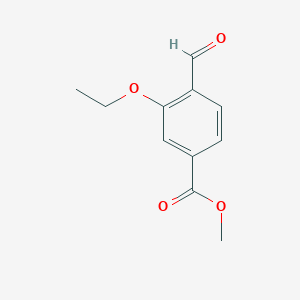

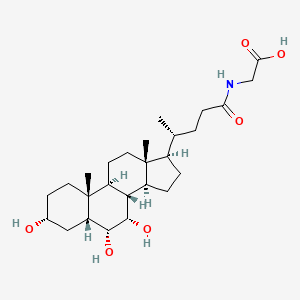

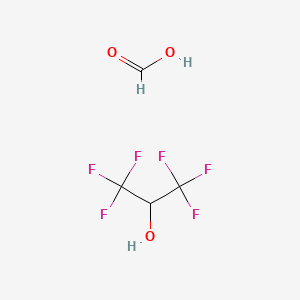

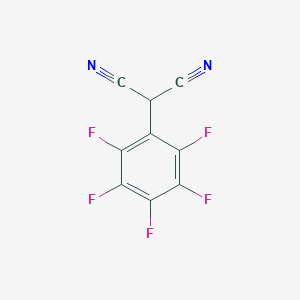

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Dioxo-octahydro-1l6-isothiazolo[4,5-d]azepine-6-carboxylicacidtert-butylester](/img/structure/B1443694.png)

![Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate](/img/structure/B1443695.png)

![tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1443696.png)

![(3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1443697.png)

![2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]-](/img/structure/B1443701.png)

![3-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1443707.png)